molecular formula C6HBrF12 B1586299 1H-6-BROMOPERFLUOROHEXANE CAS No. 355-36-2

1H-6-BROMOPERFLUOROHEXANE

Cat. No.: B1586299
CAS No.: 355-36-2
M. Wt: 380.96 g/mol
InChI Key: POJDLLAQCVDMMK-UHFFFAOYSA-N
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Description

1H-6-BROMOPERFLUOROHEXANE is a perfluorinated compound characterized by the presence of bromine and multiple fluorine atoms attached to a hexane backbone. This compound is part of a class of chemicals known for their unique properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make perfluorinated compounds valuable in various industrial and scientific applications.

Scientific Research Applications

1H-6-BROMOPERFLUOROHEXANE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other perfluorinated compounds and materials, which are valuable in various chemical processes and applications.

    Biology: Due to its unique properties, it is used in studies involving the interaction of perfluorinated compounds with biological systems, including their effects on cell membranes and proteins.

    Medicine: Research into the potential medical applications of perfluorinated compounds includes their use in drug delivery systems and imaging agents due to their stability and inertness.

    Industry: It is used in the production of specialized coatings, lubricants, and surfactants that benefit from the compound’s hydrophobic and oleophobic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-6-BROMOPERFLUOROHEXANE can be synthesized through a multi-step process involving the bromination of perfluorohexane. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the hexane chain.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, often carried out in specialized reactors designed to handle the highly reactive nature of bromine and the stability of perfluorinated compounds. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-6-BROMOPERFLUOROHEXANE primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions can include nucleophilic substitution, where the bromine atom is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in the substitution reactions of this compound include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures to facilitate the substitution process.

Major Products

The major products formed from these substitution reactions depend on the nucleophile used. For example, using an alkoxide nucleophile can result in the formation of a perfluoroalkyl ether, while using an amine can lead to the formation of a perfluoroalkyl amine.

Mechanism of Action

The mechanism by which 1H-6-BROMOPERFLUOROHEXANE exerts its effects is primarily through its chemical reactivity, particularly in substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon backbone and form new compounds. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation, making it a robust intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane
  • 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-tetradecafluorohexane
  • 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-pentadecafluorohexane

Uniqueness

1H-6-BROMOPERFLUOROHEXANE is unique due to its specific number of fluorine atoms, which imparts distinct physical and chemical properties compared to its analogs. The exact positioning and number of fluorine atoms influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other perfluorinated compounds may not perform as effectively.

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJDLLAQCVDMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371304
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-36-2
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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